molecular formula C13H13NO4 B1442484 6-Ethoxy-4-methoxyquinoline-2-carboxylic acid CAS No. 1351843-44-1

6-Ethoxy-4-methoxyquinoline-2-carboxylic acid

Cat. No. B1442484
M. Wt: 247.25 g/mol
InChI Key: LBRBSQHFIRVALP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethoxy-4-methoxyquinoline-2-carboxylic acid is a chemical compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 . It is used in various chemical reactions and has a CAS number of 1351843-44-1 .


Molecular Structure Analysis

The molecular structure of 6-Ethoxy-4-methoxyquinoline-2-carboxylic acid consists of a quinoline backbone with ethoxy and methoxy substituents at the 6 and 4 positions, respectively, and a carboxylic acid group at the 2 position .


Physical And Chemical Properties Analysis

6-Ethoxy-4-methoxyquinoline-2-carboxylic acid has a predicted boiling point of 397.4±37.0 °C and a predicted density of 1.275±0.06 g/cm3 . Its pKa is predicted to be 1.19±0.30 .

Scientific Research Applications

Chemical Isolation and Identification

6-Ethoxy-4-methoxyquinoline-2-carboxylic acid, a variant of quinoline-2-carboxylic acid, has been identified in natural sources. Starratt and Caveney (1996) isolated a similar compound, 4-hydroxy-6-methoxyquinoline-2-carboxylic acid (6-methoxy-kynurenic acid), from Ephedra pachyclada ssp. sinaica, highlighting its natural occurrence and potential for further study in plant chemistry (Starratt & Caveney, 1996).

Synthesis and Antibacterial Activity

In the field of medicinal chemistry, derivatives of quinoline-2-carboxylic acid, similar to 6-Ethoxy-4-methoxyquinoline-2-carboxylic acid, have been synthesized and evaluated for antibacterial activity. Sánchez et al. (1995) studied a series of 1-cyclopropyl-6-fluoro-8-alkoxyquinoline-3-carboxylic acids, demonstrating their effectiveness against various bacteria (Sánchez et al., 1995).

Luminescence and Labeling Applications

Quinoline derivatives have been explored for their luminescence properties. Enoua, Uray, and Stadlbauer (2009) synthesized cyano functionalized 6-methoxyquinolin-2-ones and investigated their fluorescence properties, indicating potential applications in scientific labeling and imaging (Enoua, Uray, & Stadlbauer, 2009).

Antioxidant Research

Blaszczyk, Skolimowski, and Materac (2006) evaluated salts of ethoxyquin, a compound structurally related to 6-Ethoxy-4-methoxyquinoline-2-carboxylic acid, for their genotoxic and antioxidant activities. Their findings contribute to understanding the antioxidant properties of quinoline derivatives (Blaszczyk, Skolimowski, & Materac, 2006).

properties

IUPAC Name

6-ethoxy-4-methoxyquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-18-8-4-5-10-9(6-8)12(17-2)7-11(14-10)13(15)16/h4-7H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRBSQHFIRVALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-4-methoxyquinoline-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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